molecular formula C13H13F3N2O3S B2567195 N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2034591-38-1

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2567195
CAS No.: 2034591-38-1
M. Wt: 334.31
InChI Key: DMZVQWPXTSTBMP-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide core linked to a 4-(trifluoromethyl)phenyl group and a 5-methyl-1,2-oxazol-4-ylmethyl substituent. Sulfonamides are historically significant for their antimicrobial properties, and modern derivatives are explored for enhanced bioactivity and pharmacokinetic profiles .

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O3S/c1-9-11(6-17-21-9)7-18-22(19,20)8-10-2-4-12(5-3-10)13(14,15)16/h2-6,18H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZVQWPXTSTBMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of 5-methyl-1,2-oxazole-4-carboxylic acid with 4-(trifluoromethyl)benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Chemical Reactions Analysis

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

  • Molecular Formula : C16H16F3N3O2S
  • Molecular Weight : 385.37 g/mol

Its structure includes a methanesulfonamide group, which is known for enhancing solubility and bioavailability in pharmaceutical applications. The presence of the trifluoromethyl group contributes to its lipophilicity and potential interactions with biological targets.

Antidiabetic Activity

Recent studies have highlighted the potential of this compound as an antidiabetic agent. A synthesized derivative exhibited significant inhibitory activity against key enzymes involved in glucose metabolism:

EnzymeIC50 Value (μM)% Inhibition at 500 μM
α-Glucosidase6.2883.13 ± 0.80
α-Amylase4.5878.85 ± 2.24
Protein Tyrosine Phosphatase 1B (PTP1B)0.9188.35 ± 0.89
DPPH Radical Scavenging Activity2.3692.23 ± 0.22

These results suggest that the compound may serve as a multitarget agent for managing diabetes by inhibiting enzymes that facilitate carbohydrate digestion and enhancing antioxidant activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties, demonstrating effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function, although specific pathways are still under investigation.

Case Study 1: In Vivo Antidiabetic Studies

In a study involving animal models, N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide was administered to diabetic rats. The results indicated a marked reduction in blood glucose levels compared to control groups, supporting its potential use in diabetes management.

Case Study 2: Structural Activity Relationship (SAR)

A comprehensive SAR study was conducted to evaluate various derivatives of the compound. Modifications to the oxazole ring and sulfonamide group were systematically analyzed to determine their impact on biological activity. The findings revealed that certain substitutions significantly enhance enzyme inhibition and overall bioactivity, providing insights for future drug design .

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazole and Sulfonamide Motifs

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
  • Structure : Contains a benzenesulfonamide core with a 5-methyl-1,2-oxazol-3-ylsulfamoyl group at the para position of the phenyl ring.
  • Key Differences :
    • The oxazole substituent is at position 3 (vs. position 4 in the target compound).
    • A bulkier benzenesulfonamide group replaces the methanesulfonamide in the target compound.
  • Activity : Synthesized for antimicrobial screening, demonstrating moderate activity against bacterial strains .
  • Synthesis : Characterized via single-crystal X-ray diffraction (R factor = 0.055), confirming planar geometry and intermolecular hydrogen bonding .
3-Methyl-N-[(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethyl]-4-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-2-carboxamide
  • Structure : Features a pyrrole carboxamide core with a 4-(trifluoromethyl)benzyl group and a chiral oxazole substituent.
  • Key Differences :
    • Pyrrole carboxamide replaces the sulfonamide moiety.
    • The oxazole is at position 3, and the trifluoromethyl group is on a benzyl side chain.
  • Activity : Likely designed for protein-targeted applications (e.g., enzyme inhibition), as it is listed in the RCSB PDB .

Compounds with Trifluoromethylphenyl Groups

Pyrrolo-pyridazine Carboxamides (EP 4 374 877 A2)
  • Structure : Complex carboxamides with trifluoromethylphenyl and morpholine-ethoxy groups.
  • Key Differences :
    • Pyrrolo-pyridazine core instead of sulfonamide.
    • Includes morpholine and pyrimidine substituents for kinase inhibition.
  • Activity : Patent applications suggest use in oncology or inflammatory diseases due to kinase-targeting motifs .

Sulfonamide Derivatives with Heterocyclic Modifications

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
  • Structure : Combines oxadiazole, thiazole, and sulfanyl groups.
  • Key Differences :
    • Oxadiazole-thiazole hybrid replaces the oxazole ring.
    • Sulfanyl linker instead of sulfonamide.
  • Synthesis : Utilizes CS2/KOH and Na2CO3 for cyclization and coupling, differing from sulfonamide synthesis routes .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Source
Target Compound Methanesulfonamide 5-Me-1,2-oxazol-4-ylmethyl, CF3-phenyl Undisclosed (Potential antimicrobial)
4-Methyl-N-{4-[(5-Me-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Benzenesulfonamide 5-Me-1,2-oxazol-3-ylsulfamoyl Antimicrobial
3-Me-N-[(1R)-1-(5-Me-1,2-oxazol-3-yl)ethyl]-4-{[4-CF3-phenyl]methyl}-1H-pyrrole-2-carboxamide Pyrrole carboxamide 5-Me-1,2-oxazol-3-yl, CF3-benzyl Protein binding (PDB entry)
Pyrrolo-pyridazine carboxamides Pyrrolo-pyridazine CF3-phenyl, morpholine-ethoxy Kinase inhibition (Patent)

Key Findings and Implications

  • Structural Impact on Activity :
    • The position of the oxazole substituent (3 vs. 4) influences hydrogen bonding and steric effects, affecting antimicrobial efficacy .
    • Methanesulfonamide vs. benzenesulfonamide alters solubility and bioavailability; the latter’s bulk may reduce membrane permeability .
  • Role of Trifluoromethyl Groups : Enhances metabolic stability and lipophilicity across all compounds, making them suitable for CNS or long-acting therapies .
  • Synthetic Strategies : Sulfonamide derivatives are often synthesized via nucleophilic substitution, while carboxamides require coupling reagents (e.g., DMF/LiH) .

Biological Activity

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H12F3N3O3SC_{13}H_{12}F_3N_3O_3S and a molecular weight of approximately 351.31 g/mol. Its structure includes a methanesulfonamide group linked to a 5-methyl-1,2-oxazole moiety and a trifluoromethylphenyl group, which may contribute to its biological properties.

Antidiabetic Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antidiabetic properties. For instance, a related compound showed promising results as a multi-target antidiabetic agent with IC50 values against various targets such as α-glucosidase and α-amylase:

Target IC50 (μM) Standard (IC50 μM)
α-glucosidase6.282.00
α-amylase4.581.58
PTP1B0.911.35
DPPH2.360.85

These findings indicate that the compound may effectively inhibit enzymes involved in carbohydrate metabolism, which is crucial for managing diabetes .

The biological activity of this compound is believed to stem from its ability to interact with specific enzyme targets and receptor sites. Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, potentially altering their activity and leading to reduced glucose absorption and improved insulin sensitivity .

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical models:

  • In Vivo Studies : In experiments with diabetic mice, compounds with similar structures demonstrated significant reductions in blood glucose levels when administered over a period of time.
  • Toxicity Assessments : Acute toxicity tests conducted on albino mice revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development .

Q & A

Q. Table: Predicted vs. Experimental Physicochemical Properties

PropertyPredicted ValueExperimental MethodReference
Boiling Point508.9 ± 60.0 °CThermogravimetric Analysis
pKa4.37 ± 0.10Potentiometric Titration
PSA82.08 ŲComputational Modeling

Advanced: How can researchers reconcile discrepancies between predicted and experimental physicochemical properties?

Answer:
Discrepancies often stem from limitations in computational solvation models. Mitigation strategies include:

Validation with empirical data : Compare predicted pKa (4.37 ) with potentiometric titration results.

Hybrid QM/MM methods : Improve solvation effect modeling for logP and solubility predictions.

Cross-referencing tools : Use PubChem descriptors (e.g., InChIKey, SMILES ) alongside experimental datasets.

Advanced: What strategies optimize metabolic stability in pharmacokinetic studies?

Answer:

  • Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
  • Isotope labeling : Track metabolic pathways using ¹⁴C or ³H isotopes.
  • Microsomal assays : Incubate with liver microsomes + NADPH to identify Phase I metabolites .

Advanced: How do assay conditions (pH, temperature) influence inhibitory activity?

Answer:

  • pH effects : At physiological pH (7.4), the sulfonamide group (pKa ~4.4) is deprotonated, enhancing hydrogen bonding with target enzymes .
  • Temperature : Elevated temperatures (37°C vs. 25°C) may increase off-target binding. Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

Methodological: What chromatographic methods resolve co-eluting impurities?

Answer:

  • Ultra-HPLC with Charged Aerosol Detection (CAD) : Separates non-UV-active impurities, validated for sulfonamides .
  • 2D LC-MS/MS : Combines HILIC and RP mechanisms for orthogonal separation .

Methodological: How to validate crystallinity and polymorphic forms?

Answer:

  • Powder XRD : Compare experimental patterns with single-crystal data (e.g., bond lengths in ).
  • Differential Scanning Calorimetry (DSC) : Identify melting points and polymorph transitions .

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